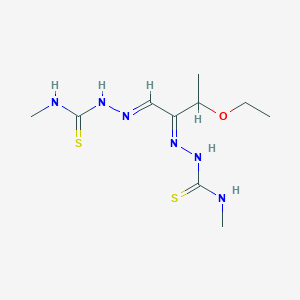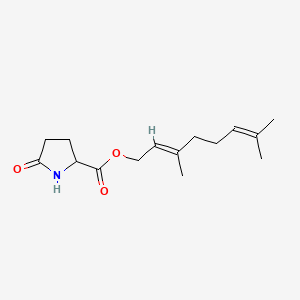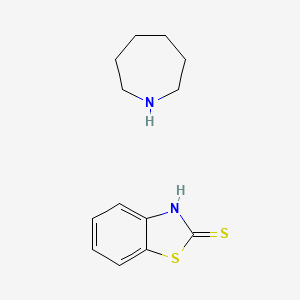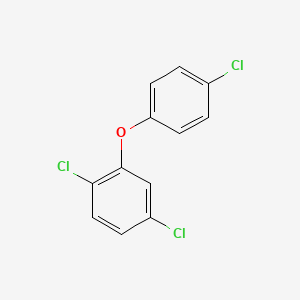
2,4',5-Trichlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4’,5-Trichlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of three chlorine atoms attached to a diphenyl ether structure.
準備方法
The synthesis of 2,4’,5-Trichlorodiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. Another method involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial production methods for 2,4’,5-Trichlorodiphenyl ether often involve the chlorination of diphenyl ether under controlled conditions. This process requires the use of chlorine gas and a catalyst, typically iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the diphenyl ether structure .
化学反応の分析
2,4’,5-Trichlorodiphenyl ether undergoes various chemical reactions, including:
Acidic Cleavage: The most common reaction is the cleavage of the C–O bond using strong acids such as hydrobromic acid or hydroiodic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acidic cleavage typically results in the formation of phenols and alkyl halides .
科学的研究の応用
2,4’,5-Trichlorodiphenyl ether has several applications in scientific research:
Environmental Studies: It is used as a model compound to study the environmental behavior and toxicological effects of polychlorinated diphenyl ethers.
Biological Research: The compound is used to investigate the effects of chlorinated diphenyl ethers on biological systems, including their potential endocrine-disrupting properties.
作用機序
The mechanism of action of 2,4’,5-Trichlorodiphenyl ether involves its interaction with cellular components. The compound can bind to the aryl hydrocarbon receptor, a protein involved in the regulation of various biological processes . This binding can lead to changes in gene expression and disrupt normal cellular functions. Additionally, the compound’s chlorinated structure allows it to interact with lipid membranes, potentially affecting membrane integrity and function .
類似化合物との比較
2,4’,5-Trichlorodiphenyl ether is part of a larger group of polychlorinated diphenyl ethers, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,4,4’-Trichlorodiphenyl Ether: This compound has a similar structure but with chlorine atoms at different positions.
2,3,4-Trichlorodiphenyl Ether: Another isomer with chlorine atoms at the 2, 3, and 4 positions.
The uniqueness of 2,4’,5-Trichlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.
特性
CAS番号 |
65075-00-5 |
|---|---|
分子式 |
C12H7Cl3O |
分子量 |
273.5 g/mol |
IUPAC名 |
1,4-dichloro-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H |
InChIキー |
FZBSTAVCYOMFMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



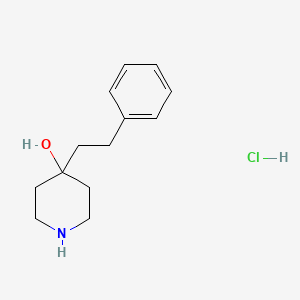

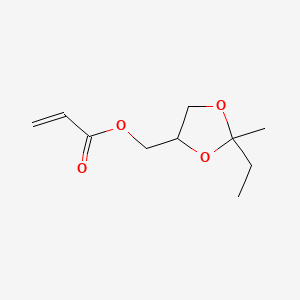
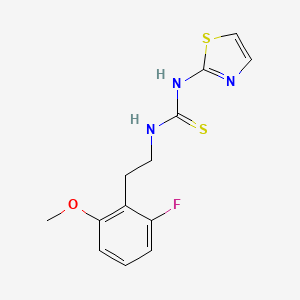
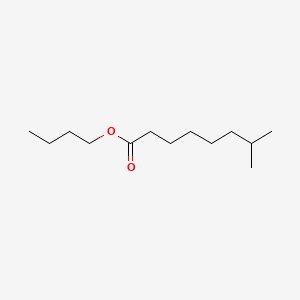
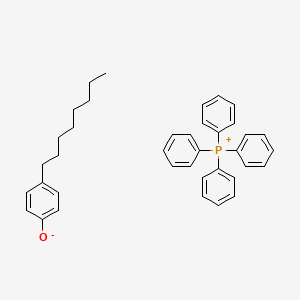
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)

